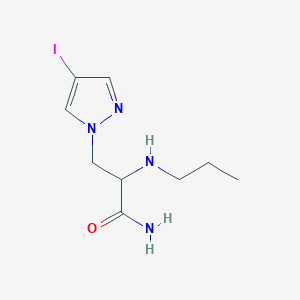

3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide

Beschreibung

3-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide (CAS 1340509-75-2) is a synthetic organic compound featuring a propanamide backbone substituted with a 4-iodo-pyrazole moiety and a propylamino group. This compound belongs to a broader class of pyrazole derivatives, which are widely studied for their pharmacological and material science applications due to their structural versatility and tunable properties .

Eigenschaften

Molekularformel |

C9H15IN4O |

|---|---|

Molekulargewicht |

322.15 g/mol |

IUPAC-Name |

3-(4-iodopyrazol-1-yl)-2-(propylamino)propanamide |

InChI |

InChI=1S/C9H15IN4O/c1-2-3-12-8(9(11)15)6-14-5-7(10)4-13-14/h4-5,8,12H,2-3,6H2,1H3,(H2,11,15) |

InChI-Schlüssel |

JKGYALAROXSKKE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNC(CN1C=C(C=N1)I)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide generally involves:

- Preparation of the 4-iodo-1H-pyrazole intermediate.

- Alkylation or substitution to introduce the pyrazolyl moiety onto a propanamide or propanoate backbone.

- Introduction of the propylamino group at the 2-position.

- Conversion of ester intermediates to the corresponding amides if starting from esters.

Preparation of 4-Iodo-1H-pyrazole Intermediates

Multiple methods for synthesizing 4-iodo-1H-pyrazole derivatives have been reported:

These intermediates are crucial for further functionalization steps.

Introduction of Propylamino Group and Propanamide Formation

While direct literature on the exact preparation of 3-(4-iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide is limited, synthetic analogs and related compounds provide insight:

- Alkylation of pyrazole nitrogen with haloalkyl amines or aminoalkyl intermediates.

- Conversion of ester derivatives (e.g., methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-(propylamino)propanoate) to amides by aminolysis or amidation reactions.

For example, methyl 3-(4-iodo-1H-pyrazol-1-yl)-2-(propylamino)propanoate can be converted to the corresponding propanamide by reaction with ammonia or an amine under suitable conditions.

Catalysts and Solvents

- Common solvents include N,N-dimethylformamide (DMF), dichloromethane (DCM), and mixtures of dimethyl sulfoxide (DMSO) and water.

- Bases such as sodium hydride or triethylamine are used for deprotonation and alkylation steps.

- Copper(I) iodide with potassium carbonate and diamine ligands facilitates coupling reactions in some pyrazole functionalizations.

Optimization Notes from Related Syntheses

- Microwave-assisted protocols have been used to optimize pyrazole derivative synthesis, improving yields and reaction times.

- Oxidizing agents such as potassium persulfate (K2S2O8) have been effective in related pyrazolo-pyrimidinone scaffold syntheses, indicating potential for oxidative steps in pyrazole functionalization.

- Solvent mixtures like DMSO:H2O (1:1) have shown excellent conversion rates in related pyrazole reactions.

Summary of Key Preparation Steps and Yields

Research Data and Analytical Characterization

- NMR Spectroscopy : Proton NMR data for 2-(4-iodo-1H-pyrazol-1-yl)ethanol shows characteristic signals around δ 7.5 ppm for pyrazole protons and multiplets for alkyl chain protons.

- LC-MS : Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weights (e.g., m/z 239 for 2-(4-iodo-1H-pyrazol-1-yl)ethanol).

- Chromatography : Purification by silica gel column chromatography using gradients of ethyl acetate in cyclohexane is standard.

Analyse Chemischer Reaktionen

3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: This compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the propylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs in the Pyrazole-Propanamide Family

The following table summarizes key structural analogs and their differences:

Physicochemical and Pharmacokinetic Considerations

- Stability : The iodine atom may increase susceptibility to photodegradation compared to methyl- or chloro-substituted pyrazoles .

- Bioavailability: The propylamino group in the target compound likely enhances tissue penetration compared to unsubstituted propanamides (e.g., CAS 1215295-81-0), as seen in prilocaine’s pharmacokinetic profile .

Q & A

Q. What are the optimal synthetic routes for 3-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)propanamide, and how can reaction conditions be standardized?

Methodological Answer: The synthesis typically involves coupling 4-iodo-1H-pyrazole with a propylamino-propanamide backbone. Key steps include:

- Step 1: Activation of the pyrazole ring via iodination at the 4-position using iodine and an oxidizing agent (e.g., HIO₃) under controlled pH (4–6) .

- Step 2: Amide bond formation between the iodinated pyrazole and 2-(propylamino)propanamide using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .

- Optimization: Reaction yield improves with slow addition of reagents and inert atmosphere (N₂/Ar). Purity is confirmed via HPLC (>98%) and NMR .

Q. How can structural ambiguities in spectroscopic data (e.g., NMR or LC-MS) for this compound be resolved?

Methodological Answer:

- ¹H/¹³C NMR: Use 2D techniques (COSY, HSQC) to assign overlapping signals. For example, the propylamino chain’s methylene protons often show coupling with adjacent NH groups (δ ~2.8–3.2 ppm) .

- LC-MS: High-resolution mass spectrometry (HRMS) with ESI+ ionization distinguishes isotopic patterns of iodine (e.g., [M+H]⁺ at m/z 363.02) and verifies molecular formula .

- X-ray Crystallography: For absolute configuration, co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .

Q. What analytical techniques are critical for purity assessment and stability profiling?

Methodological Answer:

- Purity: HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times against known standards .

- Stability: Accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) monitor hydrolysis of the amide bond via TLC or LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model binding to pyrazole-targeted kinases (e.g., JAK2 or PI3K). The 4-iodo group’s steric bulk may influence binding affinity .

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories. Focus on hydrogen bonding between the propanamide carbonyl and catalytic lysine residues .

- QSAR: Correlate substituent effects (e.g., iodine vs. bromine analogs) with IC₅₀ values from kinase inhibition assays .

Q. What strategies address contradictory bioactivity data across in vitro and in vivo models?

Methodological Answer:

- Metabolic Stability: Test hepatic microsomal clearance (e.g., human liver microsomes) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the propylamino group) .

- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability in animal models .

- Data Normalization: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to account for batch variability in cell-based assays .

Q. How can structural analogs of this compound be designed to improve pharmacological properties?

Methodological Answer:

- Analog Design Table:

| Substituent | Modification | Impact |

|---|---|---|

| 4-Iodo (Parent) | Reference | High kinase selectivity |

| 4-Bromo | Halogen swap | Reduced metabolic clearance |

| Propylamino → Cyclopropylamino | Ring constraint | Enhanced membrane permeability |

| Propanamide → Thioamide | Sulfur substitution | Improved oxidative stability |

- Synthetic Routes: Use parallel synthesis (e.g., Ugi reaction) to generate analogs with varied substituents .

Q. What experimental frameworks validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Target Engagement: Cellular thermal shift assays (CETSA) confirm binding to intended targets (e.g., measure ΔTₘ shifts in lysates treated with 10 µM compound) .

- Pathway Analysis: RNA-seq or phosphoproteomics identifies downstream effects (e.g., MAPK/ERK suppression) .

- CRISPR Knockout: Validate specificity by comparing activity in wild-type vs. kinase-deficient cell lines .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

- Re-evaluate Force Fields: Adjust parameters for halogen bonds (iodine’s polarizability) in docking software .

- Solvent Effects: Include explicit water molecules in simulations to account for hydrophobic interactions .

- Experimental Controls: Use isothermal titration calorimetry (ITC) to measure ΔG and ΔH directly, avoiding artifacts from indirect assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.